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Compound of Interest

Compound Name: (S)-methyl 2-aminobutanoate

Cat. No.: B555798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral amino acid derivative, (S)-methyl 2-aminobutanoate. This document includes available

data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also

presented to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the expected proton (¹H) and carbon-13 (¹³C) NMR data for (S)-methyl
2-aminobutanoate.

¹H NMR Data
While a complete experimental spectrum for the free base is not readily available in the public

domain, data for the hydrochloride salt and predicted values provide a reliable reference. The

protons of the amino group are typically broad and may exchange with deuterated solvents.

For the hydrochloride salt, the methyl ester protons are observed around δ ~3.7 ppm, and the

amine protons are found in the δ 8-9 ppm range when using DMSO-d6 as a solvent.[1]

Table 1: Predicted ¹H NMR Data for (S)-methyl 2-aminobutanoate
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Chemical Shift (δ) ppm Multiplicity Assignment

~3.7 Singlet -OCH₃

~3.4 Triplet -CH(NH₂)

~1.7 Multiplet -CH₂CH₃

~1.5 Broad Singlet -NH₂

~0.9 Triplet -CH₂CH₃

Note: Predicted data is based on computational models and should be confirmed with

experimental results.

¹³C NMR Data
Similar to the proton NMR, a complete experimental carbon spectrum for the free base is not

widely published. The following table presents predicted chemical shifts for the carbon atoms in

(S)-methyl 2-aminobutanoate.

Table 2: Predicted ¹³C NMR Data for (S)-methyl 2-aminobutanoate

Chemical Shift (δ) ppm Assignment

~175 C=O (Ester)

~55 -CH(NH₂)

~52 -OCH₃

~26 -CH₂CH₃

~10 -CH₂CH₃

Note: Predicted data is based on computational models and should be confirmed with

experimental results.

Experimental Protocol for NMR Spectroscopy
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A general procedure for acquiring high-resolution NMR spectra of amino acid esters is as

follows:

Sample Preparation: Dissolve 5-25 mg of the purified (S)-methyl 2-aminobutanoate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

[2] The solution should be free of particulate matter. If necessary, filter the solution through a

small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard probe.

Data Acquisition:

Tune and match the probe to the appropriate frequency.

Perform shimming of the magnetic field to optimize its homogeneity and achieve high-

resolution spectra.

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8

to 16 scans are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or

more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline corrections should be performed to obtain a clean spectrum.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Data
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The IR spectrum of (S)-methyl 2-aminobutanoate will exhibit characteristic absorption bands

corresponding to its functional groups. For the hydrochloride salt, a strong ester carbonyl

(C=O) stretch is expected around 1740 cm⁻¹, with N-H stretching vibrations of the ammonium

salt appearing in the broad 2500-3000 cm⁻¹ region.[1]

Table 3: Characteristic IR Absorption Bands for (S)-methyl 2-aminobutanoate

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Broad N-H Stretch (Amine)

2970 - 2850 Strong C-H Stretch (Aliphatic)

~1740 Strong C=O Stretch (Ester)

~1590 Medium N-H Bend (Amine)

1200 - 1000 Strong C-O Stretch (Ester)

Note: These are typical ranges and the exact peak positions can vary.

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like (S)-methyl 2-aminobutanoate, the following procedure can be used:

Sample Preparation (Neat Liquid):

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are

clean.[5][6]

Place a small drop of the neat liquid sample directly onto the ATR crystal or between two

salt plates to form a thin film.[5][7]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or with clean salt

plates/ATR crystal).
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Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding

multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[8]

Data Processing: The instrument's software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

MS Data
The mass spectrum of (S)-methyl 2-aminobutanoate is identical to that of its enantiomer, (R)-

methyl 2-aminobutanoate. The NIST WebBook provides the electron ionization mass spectrum

for the D-form (equivalent to the R-form).[9] The molecular ion peak (M⁺) would be observed at

a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (117.15

g/mol ).

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of methyl 2-aminobutanoate

m/z Relative Intensity Proposed Fragment

117 Low [M]⁺ (Molecular Ion)

102 Moderate [M - CH₃]⁺

88 Moderate [M - C₂H₅]⁺

74 High
[M - C₃H₇]⁺ or [H₂N=CH-

COOCH₃]⁺

58 Base Peak
[M - COOCH₃]⁺ or

[CH₃CH₂CH=NH₂]⁺

Source: Adapted from NIST WebBook data for D-2-Aminobutyric acid, methyl ester.[9]
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Experimental Protocol for Electron Ionization Mass
Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or a direct

insertion probe. The sample is vaporized in the ion source.[10][11]

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).[10][11][12][13] This causes the molecules to ionize,

primarily forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An ion detector measures the abundance of ions at each m/z value.

Data Processing: The instrument's software plots the relative abundance of the ions as a

function of their m/z ratio to generate the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like (S)-methyl 2-aminobutanoate.
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Caption: General workflow for the spectroscopic analysis of (S)-methyl 2-aminobutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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